

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dimethoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dimethoxyisonicotinaldehyde**

Cat. No.: **B1587378**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyisonicotinaldehyde, also known as 2,6-dimethoxypyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.^[1] Its unique molecular architecture, featuring a pyridine core flanked by two methoxy groups and possessing a reactive aldehyde functionality, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The strategic placement of the electron-donating methoxy groups influences the electron density of the pyridine ring, thereby modulating its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the known physicochemical characteristics of **2,6-Dimethoxyisonicotinaldehyde**, alongside detailed, field-proven experimental protocols for the determination of its key properties. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physicochemical Data

A foundational understanding of the physicochemical properties of **2,6-Dimethoxyisonicotinaldehyde** is paramount for its effective utilization in a laboratory setting. The following table summarizes the available data for this compound, compiled from various

chemical databases and supplier information. It is important to note that while some properties have been computationally predicted or are well-established, specific experimental data such as the melting point are not readily available in the public domain.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
IUPAC Name	2,6-dimethoxypyridine-4-carbaldehyde	[1]
CAS Number	52606-01-6	[1]
Appearance	Pale yellow to light brown solid or liquid	[2]
Boiling Point	268.1 °C at 760 mmHg	
Density	1.2 ± 0.1 g/cm ³	
Refractive Index	1.537	
Flash Point	115.9 ± 25.9 °C	
XLogP3	0.9	[1]
Topological Polar Surface Area	48.4 Å ²	[1]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of **2,6-Dimethoxyisonicotinaldehyde**. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. As an experimentally determined melting point for **2,6-Dimethoxyisonicotinaldehyde** is not widely reported, the following protocol provides a robust method for its determination.

Materials:

- Purified **2,6-Dimethoxyisonicotinaldehyde**
- Capillary tubes
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **2,6-Dimethoxyisonicotinaldehyde** sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to estimate the melting range.
- Accurate Determination: For a precise measurement, begin heating at a rate of approximately 10 °C/minute until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/minute.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the

completion of melting). This range is the melting point of the compound.

Determination of Solubility

Understanding the solubility of **2,6-Dimethoxyisonicotinaldehyde** in various organic solvents is crucial for reaction setup, purification, and formulation.^[2] The following protocol outlines a qualitative and quantitative approach to determining its solubility.

Materials:

- **2,6-Dimethoxyisonicotinaldehyde**
- A range of organic solvents (e.g., Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane, Acetone, Ethyl Acetate, Hexane)
- Small test tubes or vials
- Vortex mixer
- Analytical balance
- Temperature-controlled shaker or water bath
- Syringe filters (0.45 µm)

Qualitative Solubility Assessment:

- Add approximately 10-20 mg of **2,6-Dimethoxyisonicotinaldehyde** to a small test tube.
- Add 1 mL of the desired solvent in 0.2 mL increments, vortexing after each addition.
- Observe and record whether the compound is "freely soluble," "soluble," "sparingly soluble," or "insoluble" at room temperature.

Quantitative Solubility Determination (Shake-Flask Method):

- Preparation of Saturated Solution: Add an excess amount of **2,6-Dimethoxyisonicotinaldehyde** to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

- Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
- Sample Collection: After equilibration, allow the vial to stand undisturbed for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.
- Quantification: Accurately dilute the clear filtrate with the same solvent. Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Caption: Workflow for quantitative solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of **2,6-Dimethoxyisonicotinaldehyde**. The following sections describe the expected spectral features and provide general protocols for acquiring the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

- Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This chemical shift is highly characteristic of an aldehyde proton.
- Aromatic Protons (Pyridine Ring): Two singlets (or a narrow AX system) are anticipated for the two equivalent protons on the pyridine ring, likely in the region of δ 7.0-8.0 ppm.

- Methoxy Protons (-OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups is expected around δ 3.8-4.2 ppm.

¹³C NMR (Carbon-13 NMR):

- Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of the aldehyde carbonyl carbon.
- Aromatic Carbons (Pyridine Ring): Signals for the pyridine ring carbons are expected in the aromatic region (δ 110-165 ppm). The carbons bearing the methoxy groups will be the most downfield in this region.
- Methoxy Carbons (-OCH₃): A signal for the methoxy carbons should appear in the upfield region, typically around δ 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **2,6-Dimethoxyisonicotinaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

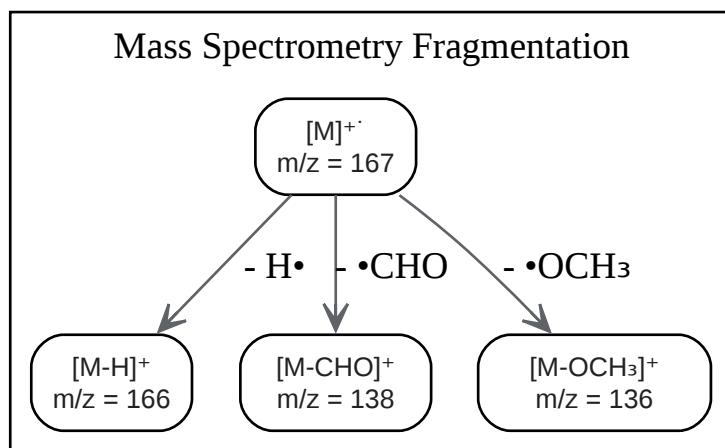
Expected Characteristic IR Absorption Bands:

- C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1690-1715 cm^{-1} .
- C=C and C=N Stretch (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm^{-1} region.
- C-O Stretch (Methoxy): Strong absorption bands are expected around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric) for the aryl-alkyl ether linkages.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

- Background Spectrum: Clean the ATR crystal and acquire a background spectrum.
- Sample Application: Place a small amount of the solid **2,6-Dimethoxyisonicotinaldehyde** sample onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For aromatic aldehydes, the molecular ion peak is typically strong.[2]

Expected Fragmentation Pattern:

- Molecular Ion (M^+): A prominent peak corresponding to the molecular weight of the compound ($\text{m/z} = 167.16$) is expected.
- Loss of $\text{H}\cdot$ ($[\text{M}-1]^+$): A peak at m/z 166 due to the loss of the aldehydic hydrogen radical.
- Loss of $\cdot\text{CHO}$ ($[\text{M}-29]^+$): A fragment at m/z 138 corresponding to the loss of the formyl radical.

- Loss of $\cdot\text{OCH}_3$ ($[\text{M}-31]^+$): A peak at m/z 136 due to the loss of a methoxy radical.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2,6-Dimethoxyisonicotinaldehyde**.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with high-energy electrons to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate the mass spectrum.

Safety and Handling

2,6-Dimethoxyisonicotinaldehyde is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2,6-Dimethoxyisonicotinaldehyde is a valuable synthetic intermediate with a rich array of physicochemical properties that are critical to its application in research and development. This guide has provided a comprehensive overview of its known characteristics and, importantly, has detailed robust experimental protocols for the determination of its melting point, solubility, and spectroscopic features. By empowering researchers with these methodologies, this document serves as a practical tool to facilitate the effective and safe utilization of **2,6-Dimethoxyisonicotinaldehyde** in the pursuit of novel chemical entities with potential therapeutic applications.

References

- NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [\[Link\]](#)
- PubChem. **2,6-Dimethoxyisonicotinaldehyde**. [\[Link\]](#)
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [\[Link\]](#)
- Chemical-Suppliers. Your Inquiry on 2,6-Dimethoxypyridine-4-carbaldehyde. [\[Link\]](#)
- Google Patents.
- Google Patents. CN103626638A - Method for synthesizing 2,6-dihydroxytoluene.
- ResearchGate. Synthesis, Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [\[Link\]](#)
- ResearchGate. Synthesis of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile via condensation of benzaldehyde with cyanothioacetamide and p-(1-styryl)morpholine. [\[Link\]](#)
- ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dimethoxyisonicotinaldehyde | C8H9NO3 | CID 2763002 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dimethoxyisonicotinaldehyde]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1587378#physicochemical-characteristics-of-2-6-dimethoxyisonicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com